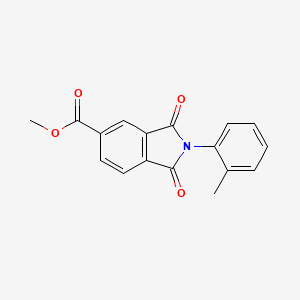![molecular formula C42H66N4O7 B11563052 4,4'-[oxybis(ethane-2,1-diyloxy)]bis(N'-dodecanoylbenzohydrazide)](/img/structure/B11563052.png)
4,4'-[oxybis(ethane-2,1-diyloxy)]bis(N'-dodecanoylbenzohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE is a complex organic compound characterized by its multiple functional groups, including hydrazide and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE typically involves multiple steps:
Formation of Dodecanoyl Hydrazide: Dodecanoic acid is reacted with hydrazine hydrate under reflux conditions to form dodecanoyl hydrazide.
Etherification: The phenoxy group is introduced through an etherification reaction involving 4-hydroxybenzoic acid and ethylene glycol derivatives.
Coupling Reaction: The dodecanoyl hydrazide is coupled with the etherified phenoxy compound using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve scalability.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydrazide groups can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a drug candidate due to its hydrazide functionality, which is known for its biological activity.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazide groups can form covalent bonds with active sites of enzymes, inhibiting their activity. The ether linkages may also facilitate interactions with lipid membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N’-DODECANOYLHYDRAZINECARBONYL: A simpler analog with similar hydrazide functionality.
4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE: A compound with similar ether linkages but different hydrazide positioning.
Uniqueness
N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE is unique due to its combination of hydrazide and ether functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C42H66N4O7 |
|---|---|
Molecular Weight |
739.0 g/mol |
IUPAC Name |
N'-dodecanoyl-4-[2-[2-[4-[(dodecanoylamino)carbamoyl]phenoxy]ethoxy]ethoxy]benzohydrazide |
InChI |
InChI=1S/C42H66N4O7/c1-3-5-7-9-11-13-15-17-19-21-39(47)43-45-41(49)35-23-27-37(28-24-35)52-33-31-51-32-34-53-38-29-25-36(26-30-38)42(50)46-44-40(48)22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-34H2,1-2H3,(H,43,47)(H,44,48)(H,45,49)(H,46,50) |
InChI Key |
MUELZPWZWOGUGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)NNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11562969.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate](/img/structure/B11562972.png)
![(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11562973.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11562975.png)
![2-(benzylsulfanyl)-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]propanehydrazide](/img/structure/B11562990.png)
![2-Chlorophenyl 4-[(E)-{[4-({4-[(E)-({4-[(2-chlorophenoxy)carbonyl]phenyl}methylidene)amino]phenyl}methyl)phenyl]imino}methyl]benzoate](/img/structure/B11562996.png)
![N-(4-methylphenyl)-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide](/img/structure/B11563000.png)
![2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11563004.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11563011.png)

![N-(4-fluorophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11563035.png)
![(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11563036.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11563050.png)

